
The Discovery and Development of SPR206: A
Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Upleganan

Cat. No.: B12424044 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction
In the face of rising antimicrobial resistance, particularly among Gram-negative pathogens, the

development of novel antibiotics is a critical global health priority. Polymyxins, such as colistin

and polymyxin B, have re-emerged as last-resort treatments for multidrug-resistant (MDR)

Gram-negative infections. However, their clinical utility is significantly hampered by a high

incidence of nephrotoxicity. This has driven the search for new polymyxin analogs with an

improved safety profile. SPR206, a novel polymyxin derivative, was developed by Spero

Therapeutics to address this unmet medical need. It was designed to retain the potent

antibacterial activity of its predecessors while minimizing kidney toxicity. This technical guide

provides an in-depth overview of the discovery, mechanism of action, preclinical development,

and clinical evaluation of SPR206.

Discovery and Optimization
The discovery of SPR206 was the result of a systematic structure-activity relationship (SAR)

and structure-toxicity relationship (STR) study aimed at dissociating the antibacterial efficacy of

polymyxins from their inherent nephrotoxicity.[1][2] Researchers at Spero Therapeutics and

their collaborators synthesized and evaluated a series of polymyxin B nonapeptide analogs.[1]

[2] The core hypothesis was that modifications to the N-terminal fatty acyl tail and the cyclic

peptide core could modulate the molecule's interaction with mammalian cell membranes,
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particularly in the renal tubules, without compromising its ability to disrupt the outer membrane

of Gram-negative bacteria.

A key finding was that compounds with a beta-branched aminobutyrate N-terminus bearing an

aryl substituent demonstrated a promising combination of low cytotoxicity in human kidney

proximal tubule epithelial (HK-2) cells and reduced kidney exposure in mouse models.[1][2]

This strategic chemical modification led to the identification of SPR206 as a lead candidate for

clinical development.[1][2]

Mechanism of Action
Like other polymyxins, SPR206 exerts its bactericidal effect by targeting the outer membrane of

Gram-negative bacteria. The initial and crucial step in its mechanism of action is the

electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of

SPR206 and the negatively charged phosphate groups of the lipid A component of

lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This interaction displaces

divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the

outer membrane's integrity.[3] This destabilization allows SPR206 to permeate the outer

membrane and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of

cellular contents and ultimately, bacterial cell death.[1][2]
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Figure 1. Simplified signaling pathway of SPR206's mechanism of action.

Preclinical Development
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In Vitro Activity
SPR206 has demonstrated potent in vitro activity against a broad spectrum of clinically

important Gram-negative pathogens, including multidrug-resistant strains.[4][5] Its activity, as

measured by minimum inhibitory concentrations (MICs), is often superior to that of colistin.[6]
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Organism
Number of
Isolates

SPR206
MIC₅₀
(mg/L)

SPR206
MIC₉₀
(mg/L)

Colistin
MIC₅₀
(mg/L)

Colistin
MIC₉₀
(mg/L)

Acinetobacter

baumannii
238 0.12 0.5 0.5 1

Pseudomona

s aeruginosa
450 0.25 0.25-0.5 1 1

Klebsiella

pneumoniae
- 0.06 0.25 0.25 0.5

Escherichia

coli
- 0.06 0.12 0.25 0.25

Enterobacter

ales (non-

Morganellace

ae)

- 0.06 0.25 - -

Carbapenem-

Resistant

Enterobacter

ales (CRE)

- 0.06 0.5 - -

MDR A.

baumannii
83 0.12 1 0.5 1

XDR A.

baumannii
35 0.12 0.25 0.5 1

MDR P.

aeruginosa
80 0.25 0.5 1 1

XDR P.

aeruginosa
36 0.25 0.5 1 1

Table 1. In Vitro Activity of SPR206 against Gram-Negative Pathogens.[4][5][6]

In Vivo Efficacy
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In various murine infection models, including thigh, lung, and urinary tract infection models,

SPR206 demonstrated efficacy comparable or superior to polymyxin B in reducing bacterial

burden.[6][7] In a neutropenic mouse pneumonia model with A. baumannii, SPR206 showed

significant efficacy.[8]

Safety Pharmacology and Toxicology
A key differentiator for SPR206 is its improved preclinical safety profile compared to older

polymyxins.

Assay Polymyxin B SPR206

In Vitro Cytotoxicity (HK-2

cells)

IC₅₀ Baseline
Significantly higher than

Polymyxin B

In Vivo Nephrotoxicity (Mouse

Model)

Kidney Exposure (4h post-

dose)
Higher Lower

Table 2. Comparative Preclinical Safety Profile of SPR206.[1][2]

Preclinical toxicology studies in rats and monkeys showed that SPR206 was generally well-

tolerated at exposures anticipated to be required for efficacy, with a low risk for respiratory,

central nervous system, or cardiovascular events.[1]

Clinical Development
SPR206 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in

humans.

Phase 1 Studies
A first-in-human, single- and multiple-ascending dose study in healthy volunteers demonstrated

that SPR206 was generally well-tolerated.[1][9] The pharmacokinetic profile was characterized
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by dose-proportional exposure.[9] Importantly, no evidence of nephrotoxicity was observed at

anticipated therapeutic doses.[10]

A Phase 1 bronchoalveolar lavage (BAL) study in healthy volunteers was conducted to assess

the penetration of SPR206 into the lungs.[10][11] The results showed that SPR206 achieved

concentrations in the lung epithelial lining fluid (ELF) that were predicted to be therapeutic

against target pathogens.[10][12]

Parameter Value

Single Ascending Dose (50-300 mg)

Cmax 3.94 to 25.82 mg/L

AUC₀-inf 12.42 to 101.67 h·mg/L

Elimination Half-life 2.86 to 4.32 hours

Multiple Ascending Dose (75 and 100 mg q8h)

Steady State Achieved Day 2

Accumulation Ratio (Cmax and AUC) 1.12 to 1.3

Elimination Half-life 4.71 to 6.18 hours

Urinary Excretion

Mean Cumulative Fraction (unchanged drug) 23.70% to 47.10%

Pulmonary Pharmacokinetics (100 mg q8h)

Mean ELF to Unbound Plasma Concentration

Ratio
0.264

Mean AM to Unbound Plasma Concentration

Ratio
0.328

Table 3. Summary of SPR206 Phase 1 Pharmacokinetic Parameters in Healthy Volunteers.[12]

Phase 2 IND Clearance
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In February 2024, Spero Therapeutics announced that the U.S. Food and Drug Administration

(FDA) had cleared its Investigational New Drug (IND) application to evaluate SPR206 in a

Phase 2 clinical trial for hospital-acquired and ventilator-associated bacterial pneumonia

(HABP/VABP).[3]

Discontinuation of Development
Despite the promising preclinical and early clinical data, Spero Therapeutics announced in the

first quarter of 2025 a reprioritization of its pipeline, which included the discontinuation of the

SPR206 development program.

Experimental Protocols
Antimicrobial Susceptibility Testing

Method: Broth microdilution was performed according to the guidelines of the Clinical and

Laboratory Standards Institute (CLSI).[4]

Media: Cation-adjusted Mueller-Hinton broth was used.[2]

Inoculum: Bacterial isolates were grown to a standardized concentration.

Procedure: Two-fold serial dilutions of SPR206 and comparator agents were prepared in 96-

well microtiter plates. The bacterial suspension was added to each well.

Incubation: Plates were incubated at 35°C for 16-20 hours.

Endpoint: The MIC was determined as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay
Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used.[2]

Culture: Cells were grown to confluence in appropriate cell culture medium.

Treatment: Cells were incubated with various concentrations of SPR206 or comparator

compounds for 24 hours at 37°C in a 5% CO₂ incubator.[2]
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Viability Assessment: Cell viability was measured using a resazurin-based assay.[2]

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the

dose-response curve.
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Figure 2. SPR206 Development and Discontinuation Workflow.

Conclusion
SPR206 emerged from a rational drug design program as a promising next-generation

polymyxin with potent activity against MDR Gram-negative bacteria and a significantly

improved preclinical safety profile, particularly with respect to nephrotoxicity. Early clinical data

in healthy volunteers were encouraging, demonstrating good tolerability and favorable

pharmacokinetics, including penetration into the lungs. Despite its scientific merits and the

clearance of its IND for Phase 2 trials, the development of SPR206 was discontinued due to a

strategic pipeline reprioritization. The story of SPR206's discovery and development provides

valuable insights into the challenges and complexities of antibiotic research and development,

even for promising candidates that address critical unmet medical needs. The data and

methodologies presented in this guide can serve as a valuable resource for researchers and

professionals in the field of antimicrobial drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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